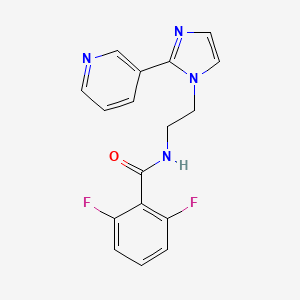

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

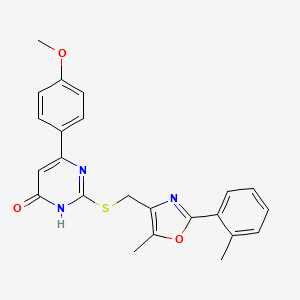

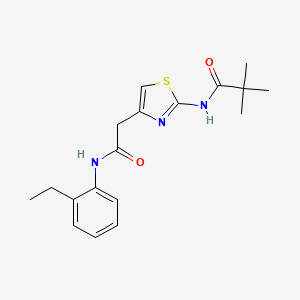

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide is a small organic molecule with the following chemical formula: C₂₃H₂₇N₅O₃S . It belongs to the class of phenylpiperidines and contains a phenylpiperidine skeleton, which consists of a piperidine ring bound to a phenyl group. The compound’s structure includes an indazole moiety and a piperidinylphenylacetamide group .

Molecular Structure Analysis

Applications De Recherche Scientifique

Acrylamide Precursors and Formation Mechanisms

Research has extensively explored the formation mechanisms of acrylamide, particularly from asparagine and reducing sugars, underlining the significance of understanding these pathways in various applications, including food safety and polymer chemistry. Studies have identified potential precursors and intermediates in acrylamide formation, offering insights into its generation under thermal conditions (Perez Locas & Yaylayan, 2008; Yaylayan & Stadler, 2005).

Thermoresponsive Polymers

The synthesis of novel acrylamide monomers bearing specific functional groups has led to the development of thermoresponsive polymers, which exhibit unique temperature-dependent solubility. Such materials have potential applications in smart coatings, drug delivery systems, and responsive hydrogels, demonstrating the versatility of acrylamide derivatives in material science (Jiang et al., 2014).

Chiral Separation Media

Acrylamide derivatives have been utilized to synthesize optically active polymers and chiral stationary phases for chromatographic separations. These applications are crucial in pharmaceutical research, where the separation of enantiomers can significantly impact drug efficacy and safety (Tian et al., 2010; Lu et al., 2010).

Photoresponsive Materials

Integrating acrylamide units with photoactive groups has resulted in polymers with adjustable properties upon light exposure. Such materials are explored for their potential in optical devices, sensors, and controlled release systems, highlighting the functional versatility of acrylamide derivatives (Akiyama & Tamaoki, 2004).

Polymerization Techniques and Material Properties

The controlled polymerization of acrylamide derivatives, including RAFT polymerization techniques, has enabled the synthesis of polymers with precise molecular architectures. These advancements facilitate the design of materials with tailored properties for specific applications, ranging from biocompatible materials to industrial polymers (Mori et al., 2005).

Propriétés

IUPAC Name |

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3S/c1-2-8(11)9-4-6-10-5-3-7-14(10,12)13/h2H,1,3-7H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAVAILIIVJRGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCN1CCCS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2469027.png)

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-mesitylacetamide](/img/structure/B2469031.png)

![3'-(3-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2469032.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2469035.png)

![3-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2469036.png)

![5-(3,4-Dichlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2469040.png)